molecular formula C8H16O B14736323 3,4,4-Trimethylpentan-2-one CAS No. 5340-45-4

3,4,4-Trimethylpentan-2-one

Cat. No.: B14736323
CAS No.: 5340-45-4
M. Wt: 128.21 g/mol
InChI Key: RAQLTZBGPDCFJW-UHFFFAOYSA-N
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Description

3,4,4-Trimethylpentan-2-one is a branched-chain ketone with the molecular formula C₈H₁₄O. Branched ketones like this are typically characterized by steric hindrance from methyl groups, influencing reactivity, boiling points, and solubility. Such compounds are often utilized in organic synthesis, fragrances, or as solvents.

Properties

IUPAC Name

3,4,4-trimethylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQLTZBGPDCFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277121
Record name 3,4,4-trimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-45-4
Record name NSC912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,4-trimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trimethylpentan-2-one can be synthesized through various methods. One common approach involves the oxidation of 3,4,4-trimethylpentan-2-ol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3,4,4-trimethylpentan-2-ol. This process involves the use of metal catalysts such as copper or platinum at high temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, acidic conditions, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Grignard reagents, dry ether as a solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 3,4,4-trimethylpentan-2-ol.

    Substitution: Tertiary alcohols.

Scientific Research Applications

3,4,4-Trimethylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4-trimethylpentan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s reactivity is influenced by the presence of the carbonyl group and the surrounding alkyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, drawn from the evidence, share structural or functional similarities with 3,4,4-Trimethylpentan-2-one. Key comparisons include molecular features, physical properties, and applications.

Table 1: Structural and Physical Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Boiling Point (°C) Key Features
2,2,4,4-Tetramethyl-3-pentanone 815-24-7 C₉H₁₆O 140.23 Not reported Highly branched ketone; steric hindrance
3-(3,4-Dimethoxyphenyl)pentan-2-one 105638-31-1 C₁₃H₁₈O₃ 222.28 Not reported Aromatic substituent; pharmaceutical use
1,1,1-Trifluoro-4-methylpentan-2-one 75703-02-5 C₆H₉F₃O 154.13 Not reported Fluorinated; increased polarity
3-Methyl-2,4-pentanedione 815-57-6 C₆H₁₀O₂ 114.14 Not reported Diketone; chelating properties
2,2,4-Trimethylpentane 540-84-1 C₈H₁₈ 114.23 98–99 Alkane; low polarity

Functional Group and Reactivity

  • This compound vs.
  • Comparison with 3-Methyl-2,4-pentanedione: The diketone structure allows for keto-enol tautomerism and metal chelation, unlike mono-ketones like this compound .

Substituent Effects

  • Aromatic vs. Aliphatic Substituents : 3-(3,4-Dimethoxyphenyl)pentan-2-one incorporates methoxy-phenyl groups, enabling π-π interactions and applications in drug synthesis, whereas this compound’s aliphatic structure favors hydrophobicity .
  • Fluorinated Analog (1,1,1-Trifluoro-4-methylpentan-2-one) : The trifluoromethyl group enhances electronegativity and stability, making it useful in agrochemicals or fluorinated polymers .

Physical Properties

  • Boiling Points : While 2,2,4-Trimethylpentane (an alkane) boils at 98–99°C , ketones generally have higher boiling points due to dipole-dipole interactions. For example, 3-Methyl-2,4-pentanedione likely has a higher boiling point than this compound due to hydrogen bonding .

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